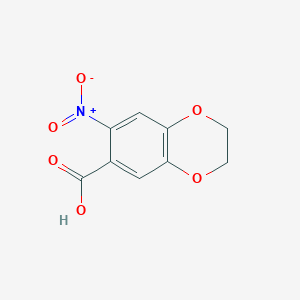

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFGQHROZQJASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387939 | |

| Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57672-33-0 | |

| Record name | 2,3-Dihydro-7-nitro-1,4-benzodioxin-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57672-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 57672-33-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its structural features, particularly the presence of the nitro group and the carboxylic acid moiety on the benzodioxane scaffold, make it a valuable precursor for the development of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its established role as a precursor in the synthesis of selective adrenergic receptor antagonists, a critical class of drugs for cardiovascular and central nervous system disorders.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57672-33-0 | [1][2] |

| Molecular Formula | C₉H₇NO₆ | [1][3][4] |

| Molecular Weight | 225.16 g/mol | [3][4] |

| Appearance | Solid (form not specified) | General knowledge |

| Storage | Room temperature, dry conditions | [4] |

Synthesis

Proposed Synthetic Pathway

The synthesis begins with the formation of the benzodioxane ring system, followed by oxidation of the aldehyde to a carboxylic acid, and finally, nitration of the aromatic ring.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on analogous reactions found in the literature.

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

This procedure is adapted from a patented method for the synthesis of the parent carboxylic acid.

-

Materials: 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate), a suitable solvent (e.g., DMF or acetone), potassium permanganate, water, hydrochloric acid.

-

Procedure:

-

A mixture of 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane is reacted in the presence of a base in a suitable solvent to yield 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.

-

The intermediate aldehyde is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate in an aqueous solution.

-

The reaction mixture is worked up by filtration to remove manganese dioxide, followed by acidification of the filtrate with hydrochloric acid to precipitate the product.

-

The crude 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is collected by filtration, washed with water, and dried.

-

Step 2: Nitration of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol is based on the nitration of a similar benzodioxine carboxamide derivative.

-

Materials: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, nitric acid, trifluoroacetic anhydride (TFAA) or trifluoroacetic acid, a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is dissolved in a suitable solvent and cooled in an ice bath.

-

A nitrating mixture, prepared by the careful addition of nitric acid to trifluoroacetic anhydride or trifluoroacetic acid at low temperature, is added dropwise to the solution of the carboxylic acid.

-

The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

The reaction is quenched by pouring it into ice water.

-

The product, this compound, is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

-

Role in Drug Development: Precursor for Adrenergic Antagonists

This compound is a crucial intermediate in the synthesis of selective adrenergic receptor antagonists.[5] Adrenergic antagonists, commonly known as beta-blockers, are a class of drugs that bind to and inhibit the function of adrenergic receptors.[6] These receptors are key components of the sympathetic nervous system and are involved in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation.

Adrenergic Signaling and Blockade

The binding of catecholamines like norepinephrine and epinephrine to β-adrenergic receptors (primarily β1 and β2) initiates a signaling cascade.

Caption: Simplified adrenergic signaling and the mechanism of action of adrenergic antagonists.

Synthetic Utility

The nitro group in this compound can be readily reduced to an amino group, which can then be further functionalized to introduce the side chains characteristic of many beta-blockers. The carboxylic acid group provides a handle for creating amide or ester linkages, further expanding the diversity of potential drug candidates. While specific examples of adrenergic antagonists synthesized directly from this nitro-compound are not detailed in the readily available literature, its structural similarity to known precursors for drugs like Doxazosin underscores its importance.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not publicly available. However, based on the known spectral properties of similar compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons in the region of 7.0-8.5 ppm, with shifts influenced by the electron-withdrawing nitro and carboxylic acid groups.- Methylene protons of the dioxine ring as multiplets around 4.3-4.5 ppm.- A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid around 165-175 ppm.- Aromatic carbons in the range of 110-160 ppm, with quaternary carbons attached to the nitro and dioxine oxygen atoms appearing at lower field.- Methylene carbons of the dioxine ring around 65 ppm. |

| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹.- A strong C=O stretch for the carboxylic acid around 1700 cm⁻¹.- Asymmetric and symmetric N-O stretches for the nitro group around 1530 and 1350 cm⁻¹, respectively.- C-O stretches for the ether linkages in the dioxine ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 225.15 g/mol .- Fragmentation patterns showing the loss of -OH (M-17), -COOH (M-45), and -NO₂ (M-46). |

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably predicted from established methodologies. Its primary importance lies in its role as a precursor for the synthesis of selective adrenergic receptor antagonists, a class of drugs with profound therapeutic impact. Further research into the synthesis and application of this compound could lead to the development of novel therapeutics with improved efficacy and selectivity.

References

In-Depth Technical Guide: Physicochemical Properties of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key intermediate in the development of selective adrenergic receptor antagonists.[1][2] This document is intended to serve as a valuable resource for researchers and professionals involved in drug design, synthesis, and development.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 57672-33-0 | Parchem[4] |

| Molecular Formula | C₉H₇NO₆ | MySkinRecipes[1][3] |

| Molecular Weight | 225.16 g/mol | MySkinRecipes[1][3] |

| Predicted Melting Point | 230-240 °C | Predicted |

| Predicted pKa | 3.5 - 4.5 | Predicted |

| Predicted logP | 1.0 - 1.5 | Predicted |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF | Predicted |

Note: Predicted values are derived from computational models and should be confirmed through experimental validation.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of the physicochemical properties of any compound. Below are standard protocols that can be employed for this compound.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of the crystalline compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the sealed end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slower at approximately 1-2 °C per minute near the expected melting point).

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The standardized strong base is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

Vortex mixer

Procedure:

-

A known concentration of the compound is prepared in either water or n-octanol.

-

Equal volumes of the n-octanol and water phases are added to a separatory funnel.

-

The prepared solution of the compound is added to the separatory funnel.

-

The funnel is stoppered and shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each phase is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Workflow and Biological Activity

This compound is a crucial building block for the synthesis of more complex molecules with therapeutic potential.

Proposed Synthesis Route

A plausible synthetic route to this compound starts from 3,4-dihydroxy-5-nitrobenzoic acid.

Biological Context: Adrenergic Receptor Antagonist Signaling

As an intermediate for selective adrenergic receptor antagonists, understanding the downstream signaling pathways is critical for drug development. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. Antagonists block these effects.

This guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental validation of the predicted properties is recommended for any application in drug development and research.

References

An In-depth Technical Guide to the Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The 2,3-dihydro-1,4-benzodioxine scaffold is a prevalent motif in medicinal chemistry, and the introduction of a nitro group offers a versatile handle for further chemical modifications. This document outlines a plausible and efficient two-step synthetic pathway, complete with detailed experimental protocols and quantitative data.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor molecule, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This is followed by a regioselective nitration at the C7 position of the aromatic ring.

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

This precursor synthesis is adapted from a patented method and involves a two-part process: a ring-closing reaction followed by an oxidation reaction.[1]

Part A: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde

-

Reaction: A ring-closing reaction is performed with 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions.[1]

-

Procedure:

-

To a suitable reaction vessel, add 3,4-dihydroxybenzaldehyde and a suitable solvent (e.g., DMF or acetone).

-

Add a base, such as potassium carbonate, to the mixture.

-

Slowly add 1,2-dibromoethane to the reaction mixture.

-

Heat the mixture to reflux and maintain for a sufficient time to ensure the completion of the reaction (monitor by TLC).

-

After cooling, the reaction mixture is worked up by filtration and evaporation of the solvent.

-

The crude product is then purified, for example, by recrystallization, to yield 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.

-

Part B: Oxidation to 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

-

Reaction: The intermediate aldehyde is oxidized to the corresponding carboxylic acid using potassium permanganate.[1]

-

Procedure:

-

Dissolve 25g of 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde in 500mL of water and heat to 70-80°C.[1]

-

In a separate beaker, prepare a solution of 30g of potassium permanganate in 500mL of water.[1]

-

Add the potassium permanganate solution dropwise to the heated aldehyde solution over a period of 40 minutes.[1]

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.[1] Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and add a 10% potassium hydroxide solution to make it alkaline.[1]

-

Filter the mixture to remove manganese dioxide. Wash the filter cake with water until the washings are neutral.[1]

-

Acidify the filtrate with concentrated hydrochloric acid, which will cause a white solid to precipitate.[1]

-

Collect the white precipitate by filtration, wash it with water, and dry it to obtain 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.[1]

-

Step 2: Synthesis of this compound

This nitration protocol is based on a method used for a structurally similar compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide.[2]

-

Reaction: Regioselective nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is achieved using a mixture of nitric acid and trifluoroacetic acid.[2]

-

Procedure:

-

In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in trifluoroacetic acid at 0°C.

-

Slowly add a nitrating agent, such as fuming nitric acid, dropwise to the stirred solution while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Data for the nitration step is extrapolated based on similar reactions and should be optimized for specific laboratory conditions.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1A: Ring Closure | 3,4-Dihydroxybenzaldehyde, 1,2-Dibromoethane | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Reflux | Varies | - |

| 1B: Oxidation | 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde | Potassium permanganate, Water, KOH, HCl | 70-80 to Reflux | 2.5 | 90 |

| 2: Nitration | 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid | Fuming nitric acid, Trifluoroacetic acid | 0 to RT | Varies | - |

Note: Yields for Step 1A and Step 2 are not explicitly provided in the referenced literature for these exact substrates and would need to be determined experimentally.

Logical Relationship Diagram

The following diagram illustrates the logical progression and key considerations for the synthesis of this compound.

References

- 1. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold is a core component in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and its role as a key intermediate in the development of selective adrenergic receptor antagonists targeting cardiovascular and central nervous system disorders.[1]

Molecular Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57672-33-0 | [2] |

| Molecular Formula | C₉H₇NO₆ | [3] |

| Molecular Weight | 225.16 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be extrapolated from the synthesis of the closely related compound, 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid, followed by a nitration step.

Plausible Experimental Protocol:

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde from 3,4-dihydroxybenzaldehyde.

-

To a reaction vessel, add 3,4-dihydroxybenzaldehyde and a suitable alkaline solution (e.g., sodium hydroxide in water).

-

While stirring, add 1,2-dibromoethane to initiate a ring-closing reaction. A phase-transfer catalyst may be employed to facilitate the reaction.

-

Heat the mixture to reflux and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, is isolated and purified.

Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.

-

The purified 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde is dissolved in an aqueous solution.

-

An aqueous solution of a strong oxidizing agent, such as potassium permanganate, is added dropwise to the heated reaction mixture.

-

The reaction is refluxed for a set period, with completion monitored by TLC.

-

After cooling, the reaction mixture is made alkaline (e.g., with 10% KOH solution) and filtered.

-

The filtrate is then acidified with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Step 3: Nitration to this compound.

-

Note: The precise conditions for the nitration of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid to yield the 7-nitro isomer are not specified in the available literature. A typical nitration procedure would involve the careful addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature. The regioselectivity of the nitration would be a critical factor to control to obtain the desired 7-nitro isomer.

Role in Drug Development

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds, particularly selective adrenergic receptor antagonists. The presence of the carboxylic acid and nitro functional groups provides reactive sites for further chemical modifications and the construction of diverse molecular libraries for drug screening.

Caption: Workflow illustrating the role of the title compound as a key intermediate.

Biological Context: Adrenergic Receptor Antagonism

Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine. They are involved in regulating a wide array of physiological processes, including heart rate, blood pressure, and bronchodilation. Adrenergic drugs, which can be agonists or antagonists, are used to treat various conditions. Antagonists that are synthesized using this compound as a precursor would block the binding of endogenous catecholamines to these receptors, thereby inhibiting their downstream signaling.

Adrenergic signaling is complex, involving multiple receptor subtypes (α1, α2, β1, β2, β3) and downstream effector pathways. For instance, β-adrenergic receptors typically couple to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). An antagonist would prevent this cascade of events.

Caption: Generalized adrenergic signaling pathway and the inhibitory action of an antagonist.

Conclusion

This compound is a valuable molecule for the synthesis of potential therapeutics. While detailed experimental and structural data for this specific compound are sparse in the public domain, its importance as a synthetic intermediate is clear. This guide provides a foundational understanding for researchers and professionals in the field of drug development, summarizing the available knowledge and outlining its significant role in the creation of novel adrenergic receptor antagonists. Further research into the specific synthetic conditions for this molecule and the biological activities of its derivatives is warranted.

References

An In-depth Technical Guide on the Spectroscopic Data of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Introduction

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of selective adrenergic receptor antagonists.[1] Its molecular structure, containing a benzodioxane scaffold, a nitro group, and a carboxylic acid, makes it a versatile building block in medicinal chemistry for creating biologically active molecules targeting cardiovascular and central nervous system disorders.[1] A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, identification, and quality control. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Data Presentation

The expected quantitative spectroscopic data for this compound is summarized in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet, Broad | 1H | Carboxylic acid (-COOH) |

| ~7.5 - 7.8 | Singlet | 1H | Aromatic H (position 5 or 8) |

| ~7.2 - 7.5 | Singlet | 1H | Aromatic H (position 5 or 8) |

| ~4.3 - 4.5 | Multiplet | 4H | Dioxane ring (-OCH₂CH₂O-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | Carboxylic acid (-C OOH) |

| ~140 - 150 | Aromatic C (attached to NO₂) |

| ~140 - 150 | Aromatic C (attached to O) |

| ~130 - 140 | Aromatic C (quaternary) |

| ~120 - 130 | Aromatic CH |

| ~110 - 120 | Aromatic CH |

| ~60 - 70 | Dioxane ring (-OC H₂C H₂O-) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of carboxylic acid |

| 1680-1710 | Strong | C=O stretch of carboxylic acid |

| 1510-1550 | Strong | Asymmetric N-O stretch of nitro group[2][3][4] |

| 1335-1355 | Strong | Symmetric N-O stretch of nitro group[2][3][4] |

| 1200-1300 | Strong | C-O stretch |

| ~1100 | Medium | C-N stretch |

| ~850 | Medium | C-N-O bend of nitro group[3] |

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 225 | [M]⁺ (Molecular Ion) |

| 208 | [M - OH]⁺ |

| 180 | [M - COOH]⁺ |

| 179 | [M - NO₂]⁺ |

| 151 | [M - NO₂ - CO]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer, typically 400 MHz or higher, is used for data acquisition.

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent signal or an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray Ionization (ESI) is a common and suitable method for this compound due to the presence of the ionizable carboxylic acid group.[1][5] ESI can be operated in either positive or negative ion mode. Atmospheric Pressure Chemical Ionization (APCI) is another potential ionization technique.[1]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - 57672-33-0 (C9H7NO6) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - C9H7NO6S - Explore [pubchemlite.lcsb.uni.lu]

- 4. 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine | C8H8N2O4 | CID 607208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

Technical Guide: Solubility of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and overall therapeutic efficacy. This document provides a technical overview of the solubility characteristics of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust framework for its determination. It outlines a detailed experimental protocol based on the widely accepted shake-flask method, coupled with UV-Vis spectroscopy for quantification, enabling researchers to generate reliable and reproducible solubility data.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in common organic solvents. To facilitate future research and data comparison, the following table provides a standardized format for presenting such data once it is experimentally determined.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Data Not Available | Data Not Available |

| Ethanol | 25 | Data Not Available | Data Not Available |

| Acetone | 25 | Data Not Available | Data Not Available |

| Acetonitrile | 25 | Data Not Available | Data Not Available |

| Dichloromethane | 25 | Data Not Available | Data Not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available |

| Tetrahydrofuran (THF) | 25 | Data Not Available | Data Not Available |

Note: The molecular weight of this compound is 225.16 g/mol .[1]

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the shake-flask method, which is considered a reliable and widely used technique for determining the equilibrium solubility of a compound.[1] This method involves creating a saturated solution and, after an equilibration period, measuring the concentration of the dissolved solute.

Principle

An excess amount of the solid compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. The undissolved solid is then separated from the solution, and the concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique.[2][3]

Materials and Reagents

-

Solute: this compound (solid, high purity)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents (Methanol, Ethanol, Acetone, etc.)

-

Equipment:

-

Analytical balance (precision ±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or agitator with temperature control (e.g., shaking water bath)[2]

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at a high speed.[3]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved microparticles from entering the analytical sample.[3]

-

-

Quantification using UV-Vis Spectroscopy:

-

Determine λmax: Prepare a dilute stock solution of the compound in the solvent of interest. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically exhibit strong UV absorbance.[5]

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations from a stock solution. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.

-

Analyze Sample: Accurately dilute the filtered saturated solution to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.[6]

-

Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

-

Alternative Quantification Method - HPLC:

-

For higher specificity and to avoid interference from impurities, High-Performance Liquid Chromatography (HPLC) can be used.[7]

-

A validated HPLC method with a suitable column (e.g., C18 for reversed-phase) and mobile phase is required.

-

Similar to UV-Vis, a calibration curve is generated by injecting standards of known concentrations. The filtered sample is then injected, and its concentration is determined by comparing its peak area to the calibration curve.[8]

-

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not readily found in published literature, this guide provides the necessary framework for its empirical determination. The detailed shake-flask protocol, combined with standard analytical techniques like UV-Vis spectroscopy or HPLC, offers a reliable methodology for researchers and drug development professionals to generate the critical data required for formulation, process chemistry, and preclinical studies. Accurate and consistent application of these methods will ensure high-quality, comparable data essential for advancing research and development involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. bioassaysys.com [bioassaysys.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Stability and Storage of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from studies on structurally related molecules, including nitroaromatic compounds and benzodioxane derivatives, to predict potential degradation pathways and establish a framework for stability testing.

Core Stability Profile and Storage Recommendations

Based on the general characteristics of aromatic nitro compounds and benzodioxane derivatives, a preliminary stability profile and storage guidelines can be established.

Storage Conditions:

It is recommended to store this compound in a cool, dry, and well-ventilated area, protected from light.[1][2] A supplier of the compound specifies storage at room temperature in a dry environment.[3] Containers should be tightly sealed to prevent moisture ingress and potential degradation.

Predicted Stability Summary:

The following table summarizes the anticipated stability of this compound under various stress conditions, based on the known behavior of similar chemical structures.

| Stress Condition | Predicted Stability | Potential Degradation Pathways |

| Hydrolytic (Acidic) | Likely stable | Hydrolysis of the carboxylic acid group is possible under harsh acidic conditions and elevated temperatures. |

| Hydrolytic (Basic) | Likely stable | Salt formation at the carboxylic acid is expected. Hydrolysis is possible under extreme basic conditions and heat. |

| Oxidative | Susceptible to degradation | The nitroaromatic moiety may be susceptible to oxidation, potentially leading to hydroxylation of the aromatic ring. |

| Photolytic | Susceptible to degradation | Nitroaromatic compounds are known to be photosensitive and can undergo complex degradation pathways upon exposure to UV or visible light, including reduction of the nitro group.[1] |

| Thermal | Generally stable | The 1,4-benzodioxane ring is known for its thermal stability. Degradation is likely to occur only at temperatures approaching its melting/decomposition point. |

Postulated Degradation Pathways

The primary sites for degradation on the this compound molecule are the nitro group and the carboxylic acid functional group. The benzodioxane ring itself is generally considered a stable scaffold.

Potential degradation pathways may include:

-

Reduction of the nitro group: The nitro group can be reduced to a nitroso or an amino group, particularly under photolytic or certain oxidative/reductive conditions.

-

Hydroxylation of the aromatic ring: Oxidative stress may lead to the introduction of hydroxyl groups onto the benzene ring.

-

Decarboxylation: While less likely under typical storage conditions, the carboxylic acid group could be lost as carbon dioxide at very high temperatures.

Experimental Protocols for Forced Degradation Studies

To definitively determine the stability of this compound, forced degradation studies are essential.[2][4] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal handling and storage to identify potential degradation products and pathways.[4]

General Protocol for Forced Degradation

The following is a generalized protocol that can be adapted for the specific compound. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), should be developed and validated to separate and quantify the parent compound from any degradation products.[5][6]

1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).[1]

-

Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Incubate under the same conditions as acid hydrolysis.[1]

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature, protected from light, for a defined period.[1]

-

Thermal Degradation (Solid State): Expose the solid compound to dry heat at a temperature below its melting point for a specified duration.

-

Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 60-80 °C) for a defined period, protected from light.

-

Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark.

3. Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating UPLC-MS method to determine the percentage of degradation and identify any degradation products.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for a forced degradation study.

This guide provides a foundational understanding of the stability and storage of this compound. It is crucial to perform specific, rigorous stability studies to fully characterize the degradation profile of this compound for its intended use in research and drug development.

References

- 1. iwaponline.com [iwaponline.com]

- 2. mdpi.com [mdpi.com]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Significance of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid as a Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the biological relevance of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Current scientific literature indicates that this compound is primarily utilized as a key intermediate in the synthesis of pharmacologically active agents rather than possessing significant intrinsic biological activity itself. Its chemical structure, featuring a nitro group and a carboxylic acid on the benzodioxane scaffold, makes it a valuable precursor for creating more complex molecules, particularly those targeting adrenergic receptors.

This guide will focus on the biological activities of compounds derived from the reduced amino analogue, 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, with a primary focus on the well-characterized adrenergic receptor antagonist, Amosulalol. While a direct synthetic route from 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to Amosulalol is not extensively documented in publicly available literature, the structural similarities strongly suggest its potential as a key building block. Amosulalol serves as a prime exemplar of the potent biological activity that can be achieved from this benzodioxane core.

The Pharmacological Profile of Amosulalol: A Derivative of the Benzodioxane Core

Amosulalol is a potent antagonist of both α- and β-adrenergic receptors, with a notable selectivity for α1 and β1 subtypes. This dual-action mechanism makes it an effective antihypertensive agent, as it reduces blood pressure by blocking vasoconstriction (α1 blockade) without inducing reflex tachycardia, due to the concurrent blockade of cardiac β1 receptors.[1]

Quantitative Analysis of Receptor Affinity and Potency

The biological activity of Amosulalol has been quantified through both radioligand binding assays (determining binding affinity, Ki) and functional assays in isolated tissues (determining antagonist potency, pA2). The data for the (-)-enantiomer of Amosulalol, which exhibits higher affinity for β-adrenergic receptors, are summarized below.[2]

| Receptor Subtype | Parameter | Value |

| α₁-Adrenergic | pKi | 7.15 |

| pA₂ | 7.10 | |

| α₂-Adrenergic | pKi | 5.21 |

| pA₂ | 5.30 | |

| β₁-Adrenergic | pKi | 8.53 |

| pA₂ | 8.60 | |

| β₂-Adrenergic | pKi | 8.13 |

| pA₂ | 8.20 |

Table 1: In Vitro Receptor Binding and Functional Antagonist Potency of (-)-Amosulalol. Data derived from radioligand binding experiments using rat brain membranes and functional assays on isolated peripheral tissues.[2]

Mechanism of Action: Adrenergic Receptor Blockade

Amosulalol exerts its therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1- and β1-adrenergic receptors.

-

α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle, α1-receptors mediate vasoconstriction. By blocking these receptors, Amosulalol leads to vasodilation and a decrease in peripheral resistance, thereby lowering blood pressure.

-

β1-Adrenergic Receptor Blockade: Predominantly found in cardiac tissue, β1-receptors are responsible for increasing heart rate and contractility. Amosulalol's antagonism at these sites reduces cardiac output and heart rate, contributing to its antihypertensive effect and mitigating the reflex tachycardia that can occur with selective α1-blockers.[1]

The signaling pathway initiated by adrenergic receptor activation and its subsequent blockade by antagonists like Amosulalol is depicted below.

Experimental Protocols

The determination of the biological activity of adrenergic receptor antagonists like Amosulalol relies on standardized in vitro assays.

Radioligand Binding Assays for Receptor Affinity (Ki)

These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Representative Protocol for α1-Adrenergic Receptor Binding:

-

Tissue Preparation: Crude membrane fractions are prepared from a tissue rich in α1-adrenergic receptors, such as the rat brain. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to differential centrifugation to isolate the membrane pellet.[2]

-

Incubation: The membranes are incubated with a fixed concentration of a selective α1-adrenergic radioligand, such as [³H]-Prazosin, and varying concentrations of the test compound (e.g., Amosulalol).[2][3]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

-

Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assays for Antagonist Potency (pA2)

These experiments measure the functional antagonism of a compound against an agonist-induced response in an isolated organ bath.[4]

Representative Protocol for α1-Adrenergic Antagonism in Rat Aorta:

-

Tissue Preparation: A section of the rat thoracic aorta is dissected and mounted in an isolated tissue bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve (Control): A cumulative concentration-response curve to an α1-agonist, such as phenylephrine, is generated to establish the baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., Amosulalol) for a predetermined period.

-

Cumulative Concentration-Response Curve (Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.

-

Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This process is repeated with several antagonist concentrations. The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from a Schild plot.[5]

Conclusion

While this compound itself is not recognized for direct biological activity, its role as a synthetic intermediate is of significant interest to medicinal chemists and drug development professionals. The transformation of its corresponding amino derivative into potent, biologically active molecules like Amosulalol highlights the pharmacological potential of the 1,4-benzodioxane scaffold. The dual α1- and β1-adrenergic antagonism exhibited by Amosulalol provides a clear example of how this chemical core can be elaborated to produce compounds with valuable therapeutic properties for conditions such as hypertension. The experimental protocols and quantitative data presented herein offer a technical foundation for researchers working on the discovery and development of novel adrenergic receptor modulators based on this and related chemical scaffolds.

References

- 1. Autonomic and antihypertensive activity of oral amosulalol (YM-09538), a combined alpha- and beta-adrenoceptor blocking agent in conscious rats. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: A Linchpin Intermediate in Pharmaceutical Synthesis

For Immediate Release

[City, State] – 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a highly functionalized aromatic carboxylic acid, serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds. Its strategic placement of a nitro group and a carboxylic acid on the benzodioxane scaffold makes it a versatile building block for the development of novel therapeutics, particularly in the realms of cardiovascular and central nervous system disorders. This technical guide provides an in-depth overview of its synthesis, properties, and key applications in drug development.

Physicochemical Properties

This compound (CAS No: 57672-33-0) is a solid organic compound with the molecular formula C₉H₇NO₆ and a molecular weight of 225.16 g/mol .[1][2] The presence of both an electron-withdrawing nitro group and a carboxylic acid moiety significantly influences its chemical reactivity, making it amenable to a range of chemical transformations.

| Property | Value | Reference |

| CAS Number | 57672-33-0 | [1][2][3][4] |

| Molecular Formula | C₉H₇NO₆ | [1][2] |

| Molecular Weight | 225.16 g/mol | [1][2] |

Synthesis of the Intermediate

The synthesis of this compound typically begins with the formation of the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid core, followed by a regioselective nitration.

A plausible synthetic route initiates from 3,4-dihydroxybenzaldehyde. The initial step involves a ring-closing reaction with 1,2-dibromoethane under alkaline conditions to yield 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. Subsequent oxidation of the aldehyde functional group, for instance using potassium permanganate, furnishes 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

The crucial step is the selective nitration at the 7-position of the benzodioxane ring. A common method for the nitration of similar activated aromatic systems involves the use of a mixture of nitric acid and a strong acid, such as trifluoroacetic acid. This approach has been successfully employed for the nitration of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide to introduce a nitro group at the C7 position.[7]

Experimental Protocols

Protocol 1: Nitration of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid (Analogous)

-

Dissolution: Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in trifluoroacetic acid and cool the solution in an ice bath.

-

Addition of Nitrating Agent: Add nitric acid dropwise to the cooled solution while maintaining the temperature.

-

Reaction: Stir the reaction mixture for several hours at a controlled temperature.

-

Workup: Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the precipitate by filtration and purify by a suitable method such as flash chromatography.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Aromatic protons would appear as singlets or doublets in the downfield region. The methylene protons of the dioxine ring would likely appear as a multiplet around 4.3 ppm. The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (>10 ppm). |

| ¹³C NMR | The spectrum would show distinct signals for the aromatic carbons, with those attached to the nitro and carboxylic acid groups being significantly deshielded. The carboxylic acid carbonyl carbon would appear around 165-185 ppm. The methylene carbons of the dioxine ring would be observed in the aliphatic region. |

| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch (1710-1760 cm⁻¹), and strong absorptions for the N-O bonds of the nitro group (around 1530 and 1350 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (225.16 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and the nitro group. |

Application as a Pharmaceutical Intermediate

The true value of this compound lies in its utility as a precursor to more complex pharmaceutical molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The carboxylic acid group provides a handle for amide bond formation, a common linkage in many drug molecules.

Role in the Synthesis of Adrenergic Receptor Antagonists

This intermediate is particularly valuable in the synthesis of selective adrenergic receptor antagonists.[1] These drugs are used to treat conditions such as hypertension and benign prostatic hyperplasia. While specific industrial synthesis routes for drugs like Doxazosin are proprietary, the structural similarity suggests that a derivative of this compound could be a key building block.

The synthesis of Doxazosin involves the coupling of a 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid moiety with a piperazine-substituted quinazoline.[8][9] A synthetic strategy could involve the reduction of the nitro group on the title compound to an amine, followed by further modifications and coupling reactions.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a well-ventilated place with the container tightly closed.

Conclusion

This compound is a valuable and versatile intermediate for the pharmaceutical industry. Its synthesis, while requiring careful control of regioselectivity during nitration, provides a key building block for the construction of complex and biologically active molecules. Further research into its applications is likely to uncover new synthetic routes to important therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. parchem.com [parchem.com]

- 4. This compound| CAS:#57672-33-0 -Letopharm Limited [letopharm.com]

- 5. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 6. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 9. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Derivatives of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and potential biological activities of derivatives of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This core scaffold is a valuable building block in medicinal chemistry, recognized as a key intermediate in the development of pharmaceutical compounds, including selective adrenergic receptor antagonists for cardiovascular and central nervous system disorders.[1]

Synthesis of the Core Compound: this compound

While a direct, peer-reviewed synthesis of this compound is not extensively documented in publicly available literature, its commercial availability from various suppliers indicates established synthetic routes.[1][2][3][4][5] A plausible and efficient two-step synthesis can be inferred from related procedures. The process would begin with the synthesis of the non-nitrated precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, followed by a regioselective nitration.

Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

The synthesis of the precursor carboxylic acid can be achieved through a two-step process starting from 3,4-dihydroxybenzaldehyde, as outlined in a relevant patent.[6]

Experimental Protocol:

-

Ring Closure Reaction: 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to yield the intermediate, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.[6]

-

Oxidation: The purified intermediate is then oxidized using an aqueous solution of potassium permanganate to produce 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.[6]

Nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

The introduction of a nitro group at the 7-position can be achieved through electrophilic aromatic substitution. The directing effects of the ether oxygen and the carboxylic acid group on the benzodioxane ring guide the regioselectivity of the nitration. A mixture of nitric acid and trifluoroacetic acid is a reported method for the nitration of a similar benzodioxine carboxamide scaffold.[7]

Experimental Protocol:

-

Reaction Setup: 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is dissolved in a suitable solvent like trifluoroacetic acid.

-

Nitration: A nitrating agent, such as nitric acid, is added dropwise to the solution at a controlled temperature to prevent side reactions.

-

Work-up: The reaction mixture is then carefully quenched with ice and the solid product is collected by filtration, washed, and dried.

The overall synthetic workflow is depicted below:

Synthesis of Derivatives

The carboxylic acid functionality of this compound provides a versatile handle for the synthesis of various derivatives, including amides, esters, and hydrazides. The general synthetic strategies are based on well-established methodologies for the non-nitrated analogue.[8]

Synthesis of Amide Derivatives

Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol:

-

Acyl Chloride Formation: this compound is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride.

-

Amidation: The resulting acyl chloride is then reacted with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to yield the amide derivative.

Synthesis of Ester Derivatives

Esterification can be achieved through Fischer esterification or by using the acyl chloride intermediate.

Experimental Protocol (Fischer Esterification):

-

Reaction Mixture: this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.

-

Reflux: The mixture is heated at reflux to drive the reaction to completion.

-

Work-up: The excess alcohol is removed under reduced pressure, and the crude ester is purified.

Synthesis of Hydrazide Derivatives

Hydrazides are typically prepared from the corresponding esters.

Experimental Protocol:

-

Hydrazinolysis: The methyl or ethyl ester of this compound is reacted with hydrazine hydrate in a suitable solvent like ethanol.

-

Reflux: The reaction mixture is heated at reflux.

-

Isolation: Upon cooling, the hydrazide derivative often precipitates from the solution and can be collected by filtration.

Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of this compound are limited in the current literature, the structural motifs present suggest a range of potential therapeutic applications. The biological activity of nitro-containing compounds is often linked to their ability to undergo enzymatic reduction in biological systems, which can lead to the generation of reactive nitrogen species with cytotoxic effects.[9] Furthermore, the benzodioxane scaffold is a well-established pharmacophore with diverse biological activities.[8]

Anticancer Activity

Numerous nitroaromatic compounds have demonstrated significant anticancer activity.[3] The presence of the nitro group can enhance the antiproliferative effects of a molecule. For instance, certain nitro-substituted benzimidazoles have shown potent cytotoxicity against various cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest.[10] Derivatives of this compound could potentially exert anticancer effects through similar mechanisms.

A potential signaling pathway that could be modulated by these compounds is the p38 MAPK pathway, which is known to be involved in cancer.[2]

Anti-inflammatory Activity

Benzodioxane derivatives have been reported to possess anti-inflammatory properties.[2][11] The mechanism of action could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).

Antimicrobial Activity

The nitro group is a common feature in many antimicrobial agents.[9][10][12] Nitro-containing compounds can exhibit broad-spectrum activity against bacteria and fungi. The mechanism often involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage cellular components.

Quantitative Data Summary

As specific quantitative data for the derivatives of this compound are not available in the reviewed literature, the following table presents data for structurally related benzodioxane derivatives to provide a reference for potential activity ranges.

| Compound Class | Target/Assay | IC₅₀ / Activity | Reference |

| Benzodioxane-benzamides | FtsZ (S. aureus) | MIC: 0.5 - >128 µg/mL | [9] |

| Benzodioxinic lactones | L1210 and HT-29 cells | Cytotoxic | [4] |

| Nitro-substituted benzimidazoles | A549 cancer cell line | IC₅₀: 28 nM | [10] |

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a foundational understanding of the synthesis of its core structure and key derivatives. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of these compounds, the existing literature on related structures suggests that they are promising candidates for anticancer, anti-inflammatory, and antimicrobial drug discovery programs. The experimental protocols and conceptual frameworks presented herein are intended to facilitate further investigation in this exciting area of medicinal chemistry.

References

- 1. This compound [myskinrecipes.com]

- 2. parchem.com [parchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound [biogen.es]

- 5. This compound - CAS:57672-33-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for the Synthesis of Selective Adrenergic Receptor Antagonists from 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of selective α-adrenergic receptor antagonists utilizing 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a key starting material. The 1,4-benzodioxane moiety is a well-established scaffold in medicinal chemistry, known to be a crucial component in a variety of selective α1-adrenergic receptor antagonists.[1][2] This document outlines a representative synthetic pathway to a potent and selective α1-adrenoceptor antagonist, supported by detailed experimental procedures and characterization data.

Introduction

Selective adrenergic receptor antagonists are critical therapeutic agents for a range of cardiovascular and central nervous system disorders. The 1,4-benzodioxane ring system is a privileged scaffold in the design of such antagonists, with derivatives showing high affinity and selectivity for α-adrenoceptor subtypes.[3] this compound serves as a versatile starting material, allowing for the introduction of diverse functionalities at the 6- and 7-positions of the benzodioxane core, which is pivotal for modulating receptor affinity and selectivity.

The following protocols describe a multi-step synthesis culminating in a representative selective α1-adrenergic antagonist. The key transformations involve the reduction of the nitro group to an amine and the subsequent formation of an amide linkage with a suitable arylpiperazine moiety, a common pharmacophore in many α1-antagonists.[1]

Data Presentation

Table 1: Pharmacological Profile of a Representative Benzodioxane-based α1-Adrenergic Antagonist

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Assay (pA2) | Selectivity Profile |

| Representative Antagonist | α1A | 0.5 | 9.3 | α1A > α1B > α1D |

| α1B | 5.2 | 8.3 | ||

| α1D | 10.8 | 7.9 | ||

| α2A | >1000 | - | ||

| β1 | >1000 | - | ||

| β2 | >1000 | - |

Note: The data presented is a representative example based on reported values for structurally similar 1,4-benzodioxane derivatives and is for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol details the selective reduction of the nitro group of the starting material to an amine.

Materials:

-

This compound

-

Hydrazine hydrate

-

Palladium on carbon (10%)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add 10% Palladium on carbon (0.1 eq).

-

Heat the mixture to reflux.

-

To the refluxing mixture, add hydrazine hydrate (5.0 eq) dropwise over a period of 30 minutes.

-

After the addition is complete, continue to reflux for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Acidify the residue with 1M HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Protocol 2: Synthesis of the Target Selective α1-Adrenergic Antagonist

This protocol describes the coupling of the amino-acid intermediate with an arylpiperazine moiety.

Materials:

-

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

-

1-(2-Methoxyphenyl)piperazine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add triethylamine (3.0 eq) and stir the solution for 10 minutes at room temperature.

-

Add 1-(2-Methoxyphenyl)piperazine (1.1 eq) to the mixture.

-

Add BOP reagent (1.2 eq) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain the pure antagonist.

Visualizations

Caption: Synthetic workflow for the preparation of a selective α1-adrenergic antagonist.

Caption: Simplified signaling pathway of the α1-adrenergic receptor.

References

- 1. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy)-2- propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Introduction